molecular formula C15H20N4O4 B2450906 N1-(4-carbamoylphenyl)-N2-(2-morpholinoethyl)oxalamide CAS No. 922941-25-1

N1-(4-carbamoylphenyl)-N2-(2-morpholinoethyl)oxalamide

Cat. No.: B2450906
CAS No.: 922941-25-1
M. Wt: 320.349
InChI Key: PQLYRAVZTQINMN-UHFFFAOYSA-N
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Description

N’-(4-carbamoylphenyl)-N-(2-morpholin-4-ylethyl)oxamide is a synthetic organic compound that features a combination of a carbamoylphenyl group and a morpholinylethyl group linked by an oxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-carbamoylphenyl)-N-(2-morpholin-4-ylethyl)oxamide typically involves the following steps:

    Formation of the Carbamoylphenyl Intermediate: This can be achieved by reacting 4-aminobenzoic acid with a suitable carbamoylating agent under controlled conditions.

    Introduction of the Morpholinylethyl Group: The intermediate is then reacted with 2-(morpholin-4-yl)ethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired oxamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(4-carbamoylphenyl)-N-(2-morpholin-4-ylethyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(4-carbamoylphenyl)-N-(2-morpholin-4-ylethyl)oxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions.

Comparison with Similar Compounds

Similar Compounds

    N’-(4-carbamoylphenyl)-N-(2-piperidin-4-ylethyl)oxamide: Similar structure but with a piperidine ring instead of a morpholine ring.

    N’-(4-carbamoylphenyl)-N-(2-pyrrolidin-4-ylethyl)oxamide: Similar structure but with a pyrrolidine ring.

Uniqueness

N’-(4-carbamoylphenyl)-N-(2-morpholin-4-ylethyl)oxamide is unique due to the presence of the morpholine ring, which can impart different physicochemical properties and biological activities compared to its analogs with different ring systems.

Properties

IUPAC Name

N'-(4-carbamoylphenyl)-N-(2-morpholin-4-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O4/c16-13(20)11-1-3-12(4-2-11)18-15(22)14(21)17-5-6-19-7-9-23-10-8-19/h1-4H,5-10H2,(H2,16,20)(H,17,21)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQLYRAVZTQINMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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